4-Bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Description
The compound 4-Bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate (CAS: 350042-56-7) is a carbohydrazide derivative characterized by a phenyl benzoate core substituted with a bromine atom at the 4-position and a carbohydrazonoyl-linked 2-nitrophenoxyacetyl group at the 2-position. This structure combines electron-withdrawing (bromo, nitro) and aromatic (phenoxy, benzoate) functionalities, making it relevant for studies in medicinal chemistry, crystallography, and materials science. Its synthesis and structural analysis are supported by crystallographic tools like SHELX and ORTEP .
Properties
CAS No. |
350042-56-7 |
|---|---|
Molecular Formula |
C22H16BrN3O6 |
Molecular Weight |
498.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H16BrN3O6/c23-17-10-11-19(32-22(28)15-6-2-1-3-7-15)16(12-17)13-24-25-21(27)14-31-20-9-5-4-8-18(20)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+ |
InChI Key |
XLALASTVKNGPFT-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Bromination: The addition of a bromine atom to the phenyl ring.
Carbohydrazonoylation: The formation of the carbohydrazonoyl group.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate .
Scientific Research Applications
4-Bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in redox reactions, while the carbohydrazonoyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Effects on the Phenoxyacetyl Group
<sup>†</sup> Estimated formula based on analogues: ~C22H15BrN3O6 (MW ~537.24).
Substituent Effects on the Benzoate Moiety
Structural and Functional Implications
Electronic Effects
- Nitro Group (Target Compound): The 2-nitrophenoxy group is strongly electron-withdrawing, which may enhance electrophilic reactivity and intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) compared to methoxy or halogenated analogues .
Steric and Lipophilic Considerations
- Naphthyl and Aromatic Groups : Compounds with naphthoyl or extended aromatic systems (e.g., ) exhibit greater steric bulk, which may hinder packing efficiency but enhance binding to aromatic receptors .
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